N2-Tritylolmesartan medoxomil
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Overview
Description
N2-Tritylolmesartan medoxomil is a derivative of olmesartan medoxomil, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is characterized by the presence of a trityl group attached to the nitrogen atom of the tetrazole ring, which enhances its stability and bioavailability .
Mechanism of Action
Mode of Action
N2-Tritylolmesartan medoxomil works by selectively binding to the AT1 receptor, thereby preventing the protein angiotensin II from binding and exerting its hypertensive effects . Angiotensin II is a potent vasoconstrictor, which means it narrows the blood vessels and increases blood pressure. By blocking the action of angiotensin II, this compound helps to relax and widen the blood vessels, reducing blood pressure .
Pharmacokinetics
The pharmacokinetics of this compound are similar to those of Olmesartan. It is well described by a two-compartment linear pharmacokinetic model with first-order absorption and an absorption lag-time . The clearance of Olmesartan is influenced by factors such as age, bodyweight, sex, patient status, and renal function . Severe renal impairment could cause a clearance decrease of ≥30%; older age, lower bodyweight, and being female were determinants of lower clearance but their effects on Olmesartan clearance were within 20% .
Biochemical Analysis
Biochemical Properties
N2-Tritylolmesartan medoxomil interacts with various enzymes and proteins in biochemical reactions .
Cellular Effects
This compound has been observed to have various effects on cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules . It may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Tritylolmesartan medoxomil involves multiple steps, starting from the basic structure of olmesartanThis is typically achieved through a reaction with trityl chloride in the presence of a base such as triethylamine . The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to maintain the quality and consistency of the product. The final compound is usually obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
N2-Tritylolmesartan medoxomil undergoes various chemical reactions, including:
Hydrolysis: The ester group in the medoxomil moiety can be hydrolyzed under acidic or basic conditions to yield olmesartan.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Olmesartan.
Oxidation: Trityl alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N2-Tritylolmesartan medoxomil has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Olmesartan medoxomil: The parent compound, used widely for hypertension treatment.
Telmisartan: Another angiotensin II receptor antagonist with similar therapeutic effects.
Uniqueness
N2-Tritylolmesartan medoxomil is unique due to the presence of the trityl group, which significantly enhances its stability and bioavailability compared to its parent compound, olmesartan medoxomil . This modification potentially allows for lower dosages and improved therapeutic outcomes .
Properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-52-54(51-44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYFOXOGKNDKRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020157-01-0 |
Source
|
Record name | N2-Tritylolmesartan medoxomil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020157010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2-TRITYLOLMESARTAN MEDOXOMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIU4Z454AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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